
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is a complex organic compound with a molecular formula of C({21})H({24})ClKN({2})O({3}) This compound features a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, linked via an ethoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine.
Substitution Reaction: This intermediate is then reacted with benzyl chloride to introduce the phenylmethyl group, yielding 1-(4-chlorobenzyl)-4-phenylmethylpiperazine.
Ethoxyacetate Addition: The final step involves the reaction of this compound with ethyl bromoacetate under basic conditions, followed by hydrolysis and neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Use: Employing catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the aromatic rings or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or piperazine derivatives.
Substitution: Formation of various substituted piperazine or aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes. It may serve as a lead compound in drug discovery efforts.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aromatic groups allow it to bind to specific sites, potentially modulating biological pathways. The ethoxyacetate moiety may enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2-(4-((4-fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-bromophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-methylphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
Uniqueness
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
83881-50-9 |
|---|---|
Fórmula molecular |
C21H24ClKN2O3 |
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
potassium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C21H25ClN2O3.K/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);/q;+1/p-1 |
Clave InChI |
HLVJBBWMBPQZAE-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCN1CCOCC(=O)[O-])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


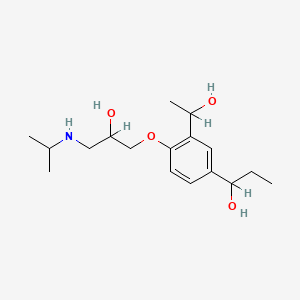
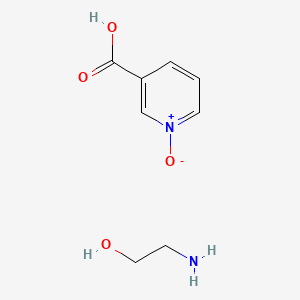
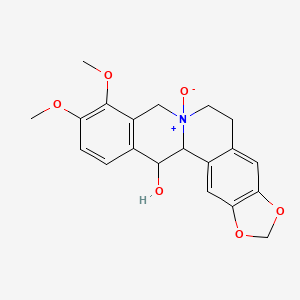
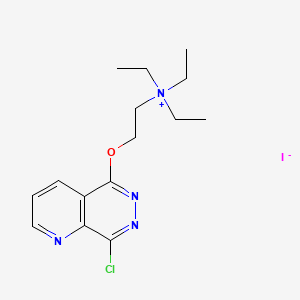

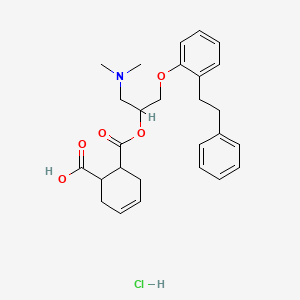
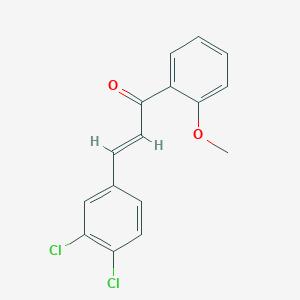
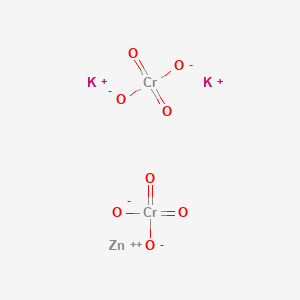
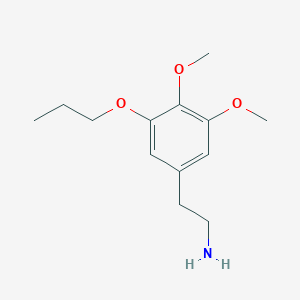
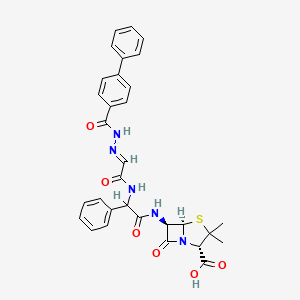
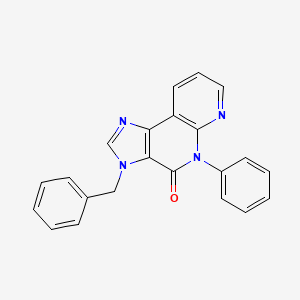
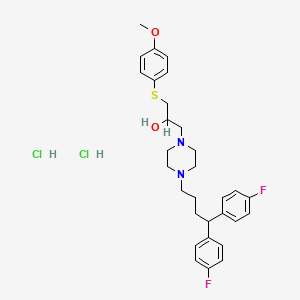
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

